molecular formula C9H14O2 B1266225 Bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 699-55-8

Bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1266225
CAS No.: 699-55-8
M. Wt: 154.21 g/mol
InChI Key: PUNFICOCZAPAJV-UHFFFAOYSA-N
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Description

Bicyclo[222]octane-1-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₂ It is a bicyclic structure characterized by a rigid, cage-like framework, which imparts unique chemical and physical properties

Safety and Hazards

When handling Bicyclo[2.2.2]octane-1-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for Bicyclo[2.2.2]octane-1-carboxylic acid could involve further exploration of its synthesis process. The development of a method that allows gram-scale preparation of this compound under operationally simple conditions is highly desirable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several methods. One notable approach involves the enantioselective synthesis under metal-free conditions. This method utilizes a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivities. The reaction is mediated by an organic base and operates under mild and operationally simple conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the enantioselective synthesis method mentioned above suggests potential for industrial application. The operational simplicity and mild conditions make it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylate derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Bicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific bicyclic framework, which provides a balance of stability and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring rigid, stable structures.

Properties

IUPAC Name

bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)9-4-1-7(2-5-9)3-6-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNFICOCZAPAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220184
Record name Bicyclo(2.2.2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-55-8
Record name Bicyclo(2.2.2)octane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.2]octane-1-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo(2.2.2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo(2.2.2)octane-1-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWD2HS8EZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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